![molecular formula C8H11N5O5S B1681479 Satranidazole CAS No. 56302-13-7](/img/structure/B1681479.png)
Satranidazole
Overview
Description
Satranidazole is a medicine that contains satranidazole as an active ingredient. It is used to treat infections of the liver, stomach, intestines, vagina, skin, lungs, brain, and heart caused by bacteria and parasites. It can also be used to prevent infections that occur after surgeries .
Synthesis Analysis
Satranidazole is a 5-nitroimidazole compound substituted in position number two and chemically designated by 1-methylsulfonyl-3- (1-methyl-5-nitro-2-imidazolyl)-2-imidazolidinone . The drug was analyzed in three different methods by using various solvents where satranidazole showed different absorbance maxima and sharp peaks in the first order derivative spectra .
Molecular Structure Analysis
Satranidazole has a molecular formula of CHNOS. Its average mass is 289.268 Da and its monoisotopic mass is 289.048096 Da .
Chemical Reactions Analysis
Satranidazole was analyzed in three different methods using various solvents, where it showed different absorbance maxima and sharp peaks in the first order derivative spectra .
Physical And Chemical Properties Analysis
Satranidazole is a class II drug as per the biopharmaceutical classification system, having poor aqueous solubility .
Scientific Research Applications
Anti-bacterial and Anti-protozoal Agent
Satranidazole (STZ) is a new drug in the class of nitro-imidazole derivative compounds . It is chemically known as 1-methylsulfonyl-3-(1-methyl-5-nitro-2-imidazolyl)-2-imidazolidinone . Therapeutically, it is a potential anti-bacterial and antiprotozoal agent used for the management of amoebiasis . It is also effective against E. hystolytica, T. vaginalis, and Giardia .
Superior Efficacy to Metronidazole
At the 2-position, the substituted (methyl sulphonated) imidazolidinone has been found to produce more activity against microaerophilic and anaerobic bacteria . The MIC90 of it was found to be fourfold lower than metronidazole .
Higher Plasma Concentration
Satranidazole exhibits a remarkable higher plasma concentration in comparison with metronidazole .
Shorter Plasma Elimination Half-Life
Satranidazole shows a plasma elimination half-life of 1.01 hours, in comparison with metronidazole’s 3.62 hours .
Better Tolerance and Lower Side Effects
The report of tolerance of satranidazole was significantly better than metronidazole . Adverse effect incidents are potentially low in satranidazole .
Analytical Applications
Satranidazole concentration is determined by method A, which measured the sample absorbance in the respective absorbance maxima (λ max) of satranidazole (STZ), found in that solvent . The concentration of satranidazole in the sample solution was determined by using a calibration curve .
Safety And Hazards
Satranidazole shows side effects that include headache, metallic taste, dryness in the mouth, stomach upset, and nausea. These are usually mild and subside with time. Consult your doctor if these symptoms persist for a long time . It is not recommended for use if you have a known allergy to ofloxacin, fluoroquinolones, satranidazole, or any other ingredients present in this medicine .
Future Directions
properties
IUPAC Name |
1-(1-methyl-5-nitroimidazol-2-yl)-3-methylsulfonylimidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O5S/c1-10-6(13(15)16)5-9-7(10)11-3-4-12(8(11)14)19(2,17)18/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSHYEAUAUHIMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N2CCN(C2=O)S(=O)(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204840 | |
Record name | Satranidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Satranidazole | |
CAS RN |
56302-13-7 | |
Record name | Satranidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56302-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Satranidazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056302137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Satranidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Imidazolidinone, 1-(1-methyl-5-nitro-1H-imidazol-2-yl)-3-(methylsulfonyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SATRANIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N7G8A6439 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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